5-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
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Description
The compound is an organic molecule with several functional groups, including sulfonyl, azetidinyl, and benzo[d]oxazolone. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Scientific Research Applications
Microwave-Assisted Synthesis and Pharmacological Evaluation
Research highlights the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, for their antibacterial and antifungal activities. This method offers rapid and efficient synthesis, underscoring the potential of such compounds in medicinal chemistry (Mistry & Desai, 2006).
Heterocycles Formation from Active Methylene Compounds
Studies have explored reactions leading to the formation of various heterocycles, demonstrating the chemical versatility and potential applications of compounds in synthesizing biologically relevant structures (Shibuya, 1984).
Synthesis and Antimicrobial Activity
Azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Shah et al., 2014).
Crystal Structure Analysis of Tetrazole Derivatives
The crystal structure of tetrazole derivatives provides insights into their molecular orientation and interactions, which is crucial for designing molecules with specific biological activities, such as COX-2 inhibitors (Al-Hourani et al., 2015).
Reactivities and Transformations
The reactivity of azetidinones and their derivatives has been studied, showing their potential in organic synthesis and the development of pharmacologically active compounds. These studies detail the transformations of azetidinones into various products with potential applications in drug development and chemical synthesis (Hirai et al., 1973).
properties
IUPAC Name |
5-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O6S2/c1-19-15-8-13(6-7-16(15)26-17(19)21)28(24,25)20-9-14(10-20)27(22,23)12-4-2-11(18)3-5-12/h2-8,14H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQODCYAGCTYMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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